molecular formula C14H14N2O2S2 B5596272 1,3-dimethyl-5-[4-(methylthio)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1,3-dimethyl-5-[4-(methylthio)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B5596272
M. Wt: 306.4 g/mol
InChI Key: RRJSMTFHPUMQEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrimidinedione derivatives, including structures similar to the compound , often involves multi-component reactions. For example, a catalyst-free one-pot synthesis method has been developed for the efficient synthesis of a variety of pyrimidinedione derivatives under ambient conditions, highlighting the versatility and efficiency of modern synthetic approaches (Brahmachari & Nayek, 2017).

Molecular Structure Analysis

Investigations into the molecular structure of pyrimidinediones often leverage spectral analysis techniques such as IR, NMR, and MS to confirm the structural configurations of synthesized compounds. Studies on similar compounds have detailed their structural elucidation, providing a foundation for understanding the molecular intricacies of pyrimidinediones (Asiri & Khan, 2010).

Chemical Reactions and Properties

Pyrimidinedione derivatives participate in a variety of chemical reactions, demonstrating their reactivity and potential for chemical modifications. The insertion of dimethylvinylidene carbene into azo moiety to synthesize benzimidazolo pyrimidines under phase transfer catalysis conditions exemplifies the chemical versatility of the pyrimidine skeleton (Sharma, Kumar, & Sharma, 2005).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques

    Research has developed various methods for synthesizing pyrimidine derivatives, including 1,3-dimethyl-5-[4-(methylthio)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. For instance, a study detailed the synthesis of 5,5'-Mehylenebispyrimidine derivatives and 3,4-Dithia6.1pyrimidinophane through a series of reactions involving N-methylurethane and diketene, leading to compounds with potential pharmacological applications (Kinosita et al., 1986).

  • Chemical Reactions and Novel Compounds

    Another research focus is the creation of new heterocyclic compounds from pyrimidine derivatives. For example, synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showed significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these compounds (Abu‐Hashem et al., 2020).

Pharmacological Potential

  • Antiviral Activity

    Studies on the structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives revealed potent HIV type 1 and type 2 inhibitors, indicating the importance of molecular modifications for enhancing antiviral efficacy (Buckheit et al., 2007).

  • Antimicrobial and Antidiabetic Activities

    Some pyrimidine derivatives have been evaluated for their antimicrobial and antidiabetic properties. Research has shown that specific sulfonylurea derivatives of pyrazoles possess hypoglycemic effects, suggesting a potential for antidiabetic drug development (Soliman, 1979).

  • Anticancer Properties

    The synthesis and antitumor activity of pyrimidine derivatives, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, have been documented, indicating their potential as anticancer agents (Grivsky et al., 1980).

properties

IUPAC Name

1,3-dimethyl-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-15-12(17)11(13(18)16(2)14(15)19)8-9-4-6-10(20-3)7-5-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJSMTFHPUMQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)SC)C(=O)N(C1=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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